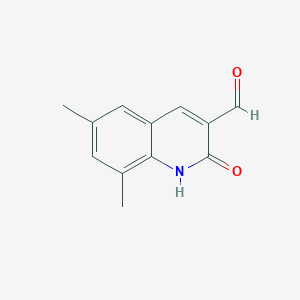

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLNASSZZCFBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354997 | |

| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332883-19-9 | |

| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Architecture: A Technical Guide to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. While direct experimental data for this specific molecule is limited in published literature, this document compiles predicted spectroscopic data and a proposed synthetic methodology based on established chemical principles and extensive data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives in drug discovery and materials science.

Molecular Structure

The chemical structure of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is presented below. The molecule features a quinolin-2-one core, substituted with two methyl groups at positions 6 and 8, and a carbaldehyde group at position 3.

An In-depth Technical Guide on the Chemical Properties and Biological Potential of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS Number: 332883-19-9) and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological properties of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 332883-19-9) is limited in publicly available literature. This guide provides a comprehensive overview of its known chemical properties and extrapolates potential biological activities based on extensive research conducted on structurally similar analogs, particularly the 6-methyl derivative. The information on biological effects and experimental protocols should be interpreted as illustrative for this class of compounds and may not be directly representative of the 6,8-dimethyl variant.

Core Chemical Properties

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a solid organic compound. Its core structure consists of a quinoline ring system with methyl groups at positions 6 and 8, an oxo group at position 2, and a carbaldehyde group at position 3.

| Property | Value | Source |

| Molecular Formula | C12H11NO2 | N/A |

| Molecular Weight | 201.22 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Characterization of a Structurally Similar Analog: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Detailed experimental protocols are available for the synthesis of the closely related 6-methyl analog, which serves as a crucial precursor for creating more complex derivatives with potential biological activities.

Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Thiosemicarbazone Derivatives[1]

A common synthetic route involves the condensation of the carbaldehyde with a thiosemicarbazide.

Experimental Protocol:

-

Preparation of the Ligand:

-

Dissolve thiosemicarbazide (0.91 g, 0.01 mol) in warm methanol (50 mL).

-

Add this solution to a methanol solution (50 mL) containing 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 0.01 mol).

-

Reflux the mixture for one hour, during which a yellow precipitate will form.

-

Cool the reaction mixture to room temperature.

-

Filter the solid, wash it with methanol, and dry it under a vacuum.

-

This procedure yields the thiosemicarbazone derivative, which can then be used to form metal complexes.

Synthesis of Copper(II) Complexes[1]

Experimental Protocol:

-

Complex Formation:

-

A solution of the thiosemicarbazone ligand in methanol is reacted with a methanolic solution of copper(II) nitrate trihydrate.

-

The mixture is stirred and refluxed to facilitate the formation of the copper(II) complex.

-

The resulting precipitate is filtered, washed, and dried.

-

Biological Activity of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde Analogs

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Research on 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone copper(II) complexes has revealed significant cytotoxic effects against various human tumor cell lines.[1][2]

Table of IC50 Values for Copper(II) Complexes of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-substituted Thiosemicarbazones [1]

| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Carcinoma) | MCF7 (Breast Carcinoma) | HEK293 (Non-cancerous) |

| Complex 1 (-NH2) | > 50 µM | > 50 µM | > 50 µM | > 50 µM |

| Complex 2 (-NHMe) | 1.8 ± 0.2 µM | 2.5 ± 0.3 µM | 3.1 ± 0.4 µM | 15.2 ± 1.5 µM |

| Complex 3 (-NHEt) | 1.5 ± 0.1 µM | 2.1 ± 0.2 µM | 2.8 ± 0.3 µM | 12.5 ± 1.2 µM |

| Cisplatin | 8.5 ± 0.9 µM | 10.2 ± 1.1 µM | 12.8 ± 1.3 µM | 25.6 ± 2.6 µM |

These results indicate that complexes 2 and 3 exhibit high cytotoxicity against the tested cancer cell lines, in some cases surpassing the efficacy of the established anticancer drug cisplatin.[1] Notably, these complexes also showed a degree of selectivity for cancerous cells over the non-cancerous HEK293 cell line.[1]

Other studies on various quinoline-3-carbaldehyde derivatives have reported IC50 values in the low micromolar range against different cancer cell lines, suggesting that this chemical scaffold is a promising starting point for the development of novel anticancer agents.[3]

Potential Mechanisms of Action

The precise mechanisms of action for this class of compounds are still under investigation, but several studies on related quinoline derivatives point towards the following possibilities:

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells.[4]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[4]

-

Inhibition of Tyrosine Kinases: The quinoline scaffold is present in several tyrosine kinase inhibitors, suggesting that derivatives could interfere with key signaling pathways involved in cancer growth.

-

DNA Intercalation: Some quinoline-based compounds can insert themselves into the DNA helix, disrupting replication and transcription.[3]

Experimental Methodologies

Cytotoxicity Assessment (MTT Assay)[5]

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of a thiosemicarbazone ligand and its copper(II) complex.

Experimental Workflow for Cytotoxicity Evaluation

Caption: Experimental workflow for determining the in vitro cytotoxicity of test compounds.

Postulated Signaling Pathway Involvement in Anticancer Activity

Caption: Postulated signaling pathways affected by 2-oxo-quinoline-3-carbaldehyde derivatives leading to anticancer activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a quinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related analogs to present a predictive but thorough resource.

Core Compound Properties

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde belongs to the family of 2-quinolones, which are known for their diverse biological activities. The presence of a carbaldehyde group at the 3-position makes it a versatile intermediate for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and oximes, which are of significant interest in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Predicted values are based on computational models and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | - |

| Molecular Weight | 201.22 g/mol | - |

| CAS Number | 332883-19-9 | - |

| Boiling Point (Predicted) | 421.4 ± 45.0 °C | [1] |

| Density (Predicted) | 1.263 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.84 ± 0.70 | [1] |

Spectral Data (Predicted)

| Technique | Expected Peaks |

| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9.8-10.5 ppm; Aromatic protons between δ 7.0-8.0 ppm; Two methyl (CH₃) singlets around δ 2.3-2.6 ppm; N-H proton singlet (broad) at δ 11.0-12.0 ppm. |

| ¹³C NMR | Aldehyde carbonyl (C=O) around δ 190-195 ppm; Quinolinone carbonyl (C=O) around δ 160-165 ppm; Aromatic and vinyl carbons between δ 115-150 ppm; Methyl carbons around δ 15-25 ppm. |

| FT-IR (cm⁻¹) | N-H stretch around 3200-3400 cm⁻¹; C-H (aromatic and alkyl) stretches around 2850-3100 cm⁻¹; Aldehyde C=O stretch around 1680-1700 cm⁻¹; Quinolinone C=O stretch around 1640-1660 cm⁻¹; C=C (aromatic) stretches around 1450-1600 cm⁻¹. |

Synthesis and Experimental Protocols

The synthesis of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is anticipated to follow a well-established two-step procedure for related quinoline compounds: the Vilsmeier-Haack reaction followed by acidic hydrolysis.[3][4]

Synthetic Workflow

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 15 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

-

After the addition is complete, add 3,5-dimethylacetanilide (1 equivalent) portion-wise to the reaction mixture.

-

Remove the ice bath and heat the mixture at 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The precipitated solid, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde, is then filtered, washed with cold water, and dried. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

-

Reflux the crude 2-chloro-6,8-dimethylquinoline-3-carbaldehyde from the previous step in a mixture of glacial acetic acid and a small amount of sodium acetate or in dilute hydrochloric acid for 2-4 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into cold water.

-

The resulting precipitate, 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is collected by filtration.

-

Wash the solid with water until the filtrate is neutral and then dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the quinoline scaffold is a well-known pharmacophore. Derivatives of similar 2-oxo-quinoline-3-carbaldehydes have shown promising biological activities.

-

Anticancer Activity: Copper(II) complexes of thiosemicarbazones derived from 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have exhibited high cytotoxicity against human tumor cells.[2][6] These complexes are thought to induce cancer cell death, potentially through mechanisms involving DNA intercalation or the generation of reactive oxygen species.

-

Antimicrobial Properties: The quinoline ring is a core structure in many antibacterial and antimalarial drugs. Derivatives of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are considered valuable intermediates for developing compounds with such properties.[2]

-

Enzyme Inhibition: Carboxamide derivatives of 2-oxo-1,2-dihydroquinolines have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7] This suggests that derivatives of the title compound could also be explored for neuroprotective applications.

The aldehyde functional group of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a key reactive site for the synthesis of new chemical entities with potential therapeutic value. The diagram below illustrates the logical relationship for developing new bioactive compounds from this core structure.

Safety and Handling

Based on hazard statements for the unmethylated parent compound, 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a promising chemical entity for which a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. While direct experimental data on its properties and biological activity are currently lacking, its structural similarity to other biologically active quinolines suggests its potential as a valuable building block in the development of new therapeutic agents and functional materials. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound and its derivatives.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]

- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. chemijournal.com [chemijournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS No. 332883-19-9). Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted data with established synthetic methodologies to serve as a valuable resource for researchers interested in this compound and its derivatives.

Compound Identity

| Parameter | Value |

| IUPAC Name | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |

| CAS Number | 332883-19-9[1] |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol [1] |

| Canonical SMILES | CC1=CC2=C(C=C1C)NC(=O)C(=C2)C=O |

| InChI Key | SGLNASSZZCFBTP-UHFFFAOYSA-N[1] |

Predicted Spectroscopic Data

Table 2.1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0 | br s | NH (quinolinone) |

| ~10.2 | s | CHO (aldehyde) |

| ~8.5 | s | H-4 |

| ~7.4 | s | H-5 |

| ~7.2 | s | H-7 |

| ~2.4 | s | CH₃ at C-6 |

| ~2.3 | s | CH₃ at C-8 |

Table 2.2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~162 | C=O (quinolinone) |

| ~145 | C-4 |

| ~138 | C-8a |

| ~135 | C-6 |

| ~133 | C-8 |

| ~128 | C-4a |

| ~125 | C-5 |

| ~122 | C-7 |

| ~118 | C-3 |

| ~21 | CH₃ at C-6 |

| ~17 | CH₃ at C-8 |

Table 2.3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2900 | N-H stretch (quinolinone) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1690 | C=O stretch (aldehyde) |

| ~1650 | C=O stretch (quinolinone amide) |

| ~1600 | C=C stretch (aromatic) |

Table 2.4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 201 | [M]⁺ (Molecular Ion) |

| 172 | [M-CHO]⁺ |

| 144 | [M-CHO-CO]⁺ |

Experimental Protocols: Synthesis

The most probable synthetic route to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is via a Vilsmeier-Haack formylation of N-(3,5-dimethylphenyl)acetamide, followed by hydrolysis of the resulting 2-chloro-3-formylquinoline intermediate.[2]

Step 1: Synthesis of N-(3,5-dimethylphenyl)acetamide

-

To a solution of 3,5-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane or under neat conditions, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield N-(3,5-dimethylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde

-

In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 4-5 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents) dropwise with stirring to form the Vilsmeier reagent.[3][4]

-

To this reagent, add N-(3,5-dimethylphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 5 °C.[2]

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.[2]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde.

Step 3: Hydrolysis to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

-

Suspend 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (1 equivalent) in a mixture of glacial acetic acid and water (e.g., 70% acetic acid).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Dry the product to obtain 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Visualizations

Diagram 4.1: Synthetic Pathway

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This document outlines the expected spectral data, detailed experimental protocols for synthesis and analysis, and a structural representation for a deeper understanding of this compound's molecular characteristics.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. Based on the general principles of ¹H NMR spectroscopy of substituted quinolines, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and proton assignments.[1] The quinoline ring protons typically resonate in the aromatic region (δ 6.5-9.0 ppm), with their precise shifts influenced by the electronic effects of the substituents.[1]

Table 1: Predicted ¹H NMR Data for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CHO | 9.5 - 10.5 | Singlet (s) | - | 1H |

| H-4 | 8.0 - 8.5 | Singlet (s) | - | 1H |

| H-5 | 7.0 - 7.5 | Singlet (s) | - | 1H |

| H-7 | 7.0 - 7.5 | Singlet (s) | - | 1H |

| 6-CH₃ | 2.3 - 2.6 | Singlet (s) | - | 3H |

| 8-CH₃ | 2.3 - 2.6 | Singlet (s) | - | 3H |

| N-H | 11.0 - 12.0 | Broad Singlet (br s) | - | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the NMR analysis.

Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with the IUPAC numbering system for proton assignment.

Caption: Structure of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Experimental Protocols

Synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

The synthesis of the title compound can be achieved through a multi-step process, likely involving a Vilsmeier-Haack formylation of a corresponding 6,8-dimethyl-2-oxo-1,2-dihydroquinoline precursor. The precursor itself can be synthesized from appropriately substituted anilines. A generalized procedure is outlined below, adapted from known syntheses of similar quinolinone structures.[2][3]

Materials:

-

2,4-Dimethylaniline

-

Diethyl malonate

-

Sodium ethoxide

-

Polyphosphoric acid (PPA)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of 6,8-Dimethyl-4-hydroxy-2(1H)-quinolone:

-

React 2,4-dimethylaniline with diethyl malonate in the presence of a strong base like sodium ethoxide.

-

The resulting intermediate is then cyclized using a dehydrating agent such as polyphosphoric acid at an elevated temperature to yield 6,8-dimethyl-4-hydroxy-2(1H)-quinolone.

-

-

Synthesis of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde:

-

The quinolone from the previous step is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction introduces the formyl group at the 3-position and chlorinates the 2-position.

-

-

Hydrolysis to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:

-

The 2-chloro derivative is then hydrolyzed under acidic or basic conditions to replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the more stable 2-oxo form.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol.

-

The workflow for the synthesis is depicted in the following diagram.

Caption: Synthetic workflow for the target compound.

¹H NMR Spectroscopic Analysis

A high-quality ¹H NMR spectrum is crucial for the structural confirmation of the synthesized compound.

Materials:

-

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde sample (5-10 mg)

-

High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tube

-

Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for quinolinone derivatives due to their potential for hydrogen bonding).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectrometer should be properly tuned and shimmed to ensure high resolution.

-

Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K.[4]

-

Typical acquisition parameters include:

-

Spectral width: -2 to 15 ppm

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).

-

Integration of the signals is performed to determine the relative number of protons for each resonance.

-

The following diagram outlines the workflow for the NMR analysis.

Caption: Workflow for ¹H NMR analysis.

Conclusion

This guide provides a detailed framework for the ¹H NMR analysis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The predicted spectral data, coupled with the comprehensive experimental protocols, will aid researchers in the synthesis, purification, and structural elucidation of this and related quinolinone compounds, which are of significant interest in medicinal chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones [mdpi.com]

- 3. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 13C NMR Chemical Shifts for Substituted Quinolinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation of substituted quinolinones. Quinolinone scaffolds are prevalent in numerous biologically active compounds, making the precise determination of their substitution patterns crucial for drug discovery and development. This document details experimental protocols, presents a compilation of 13C NMR chemical shift data, and illustrates key concepts through diagrams to aid researchers in this field.

Introduction to 13C NMR Spectroscopy of Quinolinones

13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. For substituted quinolinones, it provides invaluable information regarding the position and electronic influence of various functional groups on the quinolinone core. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, shielding, and the presence of electron-donating or electron-withdrawing substituents. The typical range for 13C NMR chemical shifts in organic molecules is 0-220 ppm, with the carbonyl carbon of the quinolinone ring generally appearing significantly downfield.

General Experimental Protocols

The successful acquisition of high-quality 13C NMR spectra for substituted quinolinones relies on standardized experimental procedures. Below are representative protocols for sample preparation and NMR data acquisition.

Synthesis of Substituted Quinolinones

A variety of synthetic methods have been developed for the preparation of substituted quinolinones. The choice of method often depends on the desired substitution pattern. Some common approaches include:

-

Friedländer Annulation: This is a classical and widely used method for synthesizing quinolines and quinolinones, typically involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group.

-

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, either quinolin-4-ones or quinolin-2-ones can be obtained.

-

Camps Cyclization: This is an intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base to form two different quinolinone products.

-

Metal-Catalyzed Cyclizations: Modern synthetic approaches often employ transition metal catalysts (e.g., copper, palladium) to achieve efficient and regioselective synthesis of complex quinolinone derivatives.[1]

13C NMR Data Acquisition

The following provides a general procedure for obtaining 13C NMR spectra of substituted quinolinones. Specific parameters may need to be optimized depending on the instrument and the specific compound being analyzed.

Sample Preparation:

-

Dissolve approximately 10-25 mg of the purified substituted quinolinone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters (Example):

-

Spectrometer: 500 MHz (for ¹H) / 125 MHz (for ¹³C)

-

Solvent: CDCl₃ or DMSO-d₆

-

Internal Standard: Tetramethylsilane (TMS)

-

Temperature: 25°C

-

Spectral Width: ~200-250 ppm

-

Number of Scans: 200 or more, depending on sample concentration

-

Acquisition Time: ~0.8-1.0 seconds

-

Relaxation Delay: 2-5 seconds

-

Pulse Width: 90°

-

Decoupling: Proton broadband decoupling is typically used to simplify the spectrum to single lines for each carbon.

Tabulated 13C NMR Chemical Shift Data

The following tables summarize the 13C NMR chemical shifts for a selection of substituted quinolinones. These values are indicative and may vary slightly depending on the solvent and experimental conditions. The numbering of the quinolinone ring system used for assignments is as follows:

References

Tautomerism in 2-oxo-1,2-dihydroquinoline scaffolds

An In-depth Technical Guide to Tautomerism in 2-oxo-1,2-dihydroquinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2-dihydroquinoline, commonly known as 2-quinolone or carbostyril, is a privileged heterocyclic scaffold ubiquitously found in natural products and synthetic molecules of significant pharmacological importance.[1][2][3] Its derivatives are integral to the development of drugs with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[2][4][5] A critical and defining characteristic of this scaffold is its existence in a dynamic equilibrium between two tautomeric forms: the keto (amide) form, 2-oxo-1,2-dihydroquinoline, and the enol (imidol) form, 2-hydroxyquinoline.[1][2] This phenomenon, a type of prototropic tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms with a concurrent shift of a double bond.[2]

Understanding the nuances of this tautomeric equilibrium is paramount in medicinal chemistry and drug design. The predominant tautomer dictates the molecule's three-dimensional shape, physicochemical properties such as pKa, lipophilicity (logP), and solubility, as well as its hydrogen bonding capabilities.[6] These factors, in turn, govern the molecule's interaction with biological targets, influencing its efficacy, pharmacokinetics, and metabolic fate.[6] This guide provides a comprehensive technical overview of the keto-enol tautomerism in the 2-oxo-1,2-dihydroquinoline system, presenting quantitative data, detailed experimental and computational protocols, and visualizations to facilitate a deeper understanding for researchers in the field.

The Tautomeric Equilibrium: Keto vs. Enol Forms

The 2-oxo-1,2-dihydroquinoline scaffold primarily exists in an equilibrium between the keto (lactam) and enol (lactim) forms.

Caption: Keto-enol equilibrium in the 2-quinolone scaffold.

Numerous spectroscopic and computational studies have conclusively shown that the keto form is the more stable and therefore predominant tautomer in most environments, including the solid state and in non-aqueous or moderately polar solvents.[1][6][7][8]

Several factors govern the position of this equilibrium:

-

Thermodynamic Stability : The primary reason for the keto form's dominance is the greater thermodynamic stability of the cyclic amide group compared to the iminol group in the enol form.[2][6]

-

Hydrogen Bonding : In the solid state and concentrated solutions, the keto tautomer is stabilized by the formation of strong hydrogen-bonded dimers.[1][7][8]

-

Solvent Polarity : The tautomeric equilibrium can be influenced by the solvent's polarity, although the keto form generally remains favored.[1][7]

-

Substituent Effects : The electronic nature and steric hindrance of substituents on the quinoline ring can also affect the equilibrium.[1][7]

-

Aromaticity : While the enol form possesses a fully aromatic pyridine ring, the stability gained from the strong amide bond in the keto form typically outweighs the contribution from aromaticity.[7]

Quantitative Analysis of Tautomeric Equilibrium

Computational analyses consistently demonstrate that the keto form is energetically favored.

| Tautomer Form | Computational Method | Relative Gibbs Free Energy (ΔG) | Predominance |

| Keto (Amide) | DFT (B3LYP/6-311++G) | ~0 kcal/mol (Reference) | Predominant |

| Enol (Imidol) | DFT (B3LYP/6-311++G) | +4 to +10 kcal/mol | Minor |

Note: The exact ΔG values can vary depending on the computational level of theory and solvent model used. However, the trend consistently shows the keto form to be significantly more stable.[9]

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopic and computational methods is essential for the comprehensive characterization of the 2-oxo-1,2-dihydroquinoline tautomeric system.[2]

Caption: General workflow for investigating tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[6]

-

Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the 2-oxo-1,2-dihydroquinoline derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire 1H, 13C, and, if feasible, 15N NMR spectra.

-

-

Data Analysis :

-

1H NMR : Look for a broad singlet signal for the N-H proton (amide) typically downfield (>10 ppm) in the keto form.[1] The enol form would show an O-H proton signal.

-

13C NMR : The carbonyl carbon (C2) of the keto form exhibits a characteristic signal around 162 ppm.[1] This signal would be absent in the enol form, which would instead show a signal for a C-OH carbon at a different chemical shift.

-

Comparison : Compare the obtained spectra with those of "locked" derivatives (e.g., N-methyl-2-quinolone for the keto form and 2-methoxyquinoline for the enol form) to confirm signal assignments.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and can distinguish between the keto and enol forms, particularly in the solid state.

-

Protocol:

-

Sample Preparation : Prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm-1.

-

-

Data Analysis :

-

Keto Form : A strong absorption band corresponding to the C=O stretching vibration of the amide group will be present, typically in the range of 1650-1690 cm-1. A broad N-H stretching band may also be observed around 3400 cm-1.

-

Enol Form : The C=O stretch will be absent. Instead, a broad O-H stretching band (around 3200-3600 cm-1) and a C=N stretching band would be expected.

-

Computational Chemistry

Quantum chemical calculations are invaluable for determining the relative stabilities of tautomers and supporting experimental findings.[2]

Caption: Workflow for computational analysis of tautomerism.

-

Protocol:

-

Structure Construction : Build the 3D structures of both the keto and enol tautomers in silico.

-

Geometry Optimization : Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

-

Energy Calculation : Calculate the electronic energies to determine the relative stability. For accurate prediction of the equilibrium position, it is crucial to calculate the Gibbs free energy (G).[6]

-

Solvent Effects : Incorporate the effect of a solvent using a continuum model like the Polarizable Continuum Model (PCM) for more realistic results.

-

-

Data Analysis :

Biological and Pharmaceutical Relevance

The pronounced preference for the 2-oxo (keto) form is a critical factor in the biological activity of many pharmaceuticals derived from this scaffold.[6]

-

Receptor Binding : The keto tautomer presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a specific spatial arrangement. The enol form, conversely, has two hydrogen bond donors (O-H, N-H is absent) and a hydrogen bond accepting nitrogen atom in the ring. This difference fundamentally alters how the molecule can interact with a protein binding site.

-

Physicochemical Properties : Tautomerism directly influences ADME (absorption, distribution, metabolism, and excretion) properties. The dominant keto form's specific lipophilicity, solubility, and pKa are the properties that determine the compound's behavior in vivo.[6]

Conclusion

The tautomerism of the 2-oxo-1,2-dihydroquinoline scaffold is a fundamental chemical principle with profound implications for drug discovery and development. The equilibrium is overwhelmingly dominated by the thermodynamically more stable keto (amide) form, a fact confirmed by extensive spectroscopic and computational evidence.[1][2][6] A thorough understanding of the factors governing this equilibrium and the application of robust analytical methods for its characterization are essential for the rational design of novel and effective therapeutics based on this versatile chemical framework. This guide provides the foundational knowledge, quantitative insights, and detailed protocols to empower researchers in this endeavor.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Therapeutic Potential of Dimethyl-2-oxoquinoline-3-carbaldehydes: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents.[1] This guide focuses on a specific, promising class of quinoline derivatives: dimethyl-2-oxoquinoline-3-carbaldehydes. The presence of the 2-oxo (or quinolinone) functionality, combined with a reactive 3-carbaldehyde group and dimethyl substitutions on the benzene ring, creates a unique chemical entity with significant potential for the development of novel therapeutics. This document will provide an in-depth exploration of the synthesis, chemical properties, and biological activities of these compounds, with a particular focus on their applications in oncology and infectious diseases.

Synthetic Strategies: Building the Dimethyl-2-oxoquinoline-3-carbaldehyde Core

The construction of the dimethyl-2-oxoquinoline-3-carbaldehyde scaffold is primarily achieved through a two-step process, beginning with the well-established Vilsmeier-Haack reaction to form a 2-chloroquinoline-3-carbaldehyde intermediate, followed by hydrolysis to the desired 2-oxoquinoline.[2]

The Vilsmeier-Haack Reaction: A Versatile Tool for Quinoline Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and has been extensively used for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3][4] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which then acts as the formylating agent.[5]

The general mechanism involves the cyclization of an appropriately substituted N,N-dimethylacetanilide. The positions of the methyl groups on the final quinoline ring are determined by the substitution pattern of the starting acetanilide. For example, to synthesize a 6,7-dimethyl-2-oxoquinoline-3-carbaldehyde, one would start with 3,4-dimethylacetanilide.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

-

Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 molar equivalents) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 3 molar equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Acetanilide: To the Vilsmeier reagent, add the desired dimethylacetanilide (e.g., 3,4-dimethylacetanilide, 1 molar equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 2-chloro-6,7-dimethylquinoline-3-carbaldehyde will precipitate out of solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol or ethyl acetate to yield the purified product.[6]

Hydrolysis to the 2-Oxoquinoline Core

The 2-chloro substituent of the intermediate is readily converted to a 2-oxo (or 2-hydroxy) group via hydrolysis, typically under acidic or basic conditions. Microwave-assisted hydrolysis has also been reported as an efficient method.[2]

Experimental Protocol: Synthesis of 6,7-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

-

Reaction Setup: In a microwave-safe vessel, dissolve the 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (1 molar equivalent) in a mixture of acetic acid and water (e.g., 70% acetic acid).[7]

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a power and temperature optimized for the specific substrate (e.g., 320 W). Monitor the reaction progress by TLC.[2]

-

Isolation: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like DMF.[8]

Diagram: Synthetic Workflow

Caption: Synthetic pathway to dimethyl-2-oxoquinoline-3-carbaldehydes.

Spectroscopic Characterization

The structural elucidation of dimethyl-2-oxoquinoline-3-carbaldehydes relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | - Carbonyl (C=O) stretching of the aldehyde group (~1690 cm⁻¹).[4]- Carbonyl (C=O) stretching of the quinolinone ring.- N-H stretching of the quinolinone ring. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9-11 ppm).[4]- Aromatic protons on the quinoline ring system.- Singlets for the two methyl groups attached to the benzene ring. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - A downfield signal for the aldehyde carbon.- Signals for the carbonyl carbon of the quinolinone ring and the other aromatic carbons. |

| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the calculated molecular weight of the compound. |

Biological Activities and Therapeutic Potential

Dimethyl-2-oxoquinoline-3-carbaldehyde derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, most notably anticancer, antimicrobial, and antioxidant effects.

Anticancer Activity

The quinoline scaffold is a cornerstone in the development of anticancer agents.[9] Derivatives of 2-oxoquinoline-3-carbaldehyde have demonstrated significant cytotoxic activity against various cancer cell lines.[10] The dimethyl substitution pattern can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Mechanisms of Anticancer Action:

Quinoline derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][11][12]

-

Inhibition of Protein Kinases:

-

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation.[13] Quinoline-based compounds have been identified as potent inhibitors of Pim-1 kinase, often acting as ATP-competitive inhibitors.[14][15][16] Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis.

-

VEGFR-2 and EGFR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key receptor tyrosine kinases that drive tumor angiogenesis and proliferation.[9][11] Several quinoline derivatives have been developed as dual inhibitors of VEGFR-2 and EGFR, effectively blocking these critical cancer-promoting pathways.[1][12][17]

-

Signaling Pathway: PIM-1 Kinase Inhibition

Caption: Inhibition of PIM-1 kinase signaling by dimethyl-2-oxoquinoline-3-carbaldehydes.

Signaling Pathway: EGFR/VEGFR Inhibition

Caption: Dual inhibition of EGFR and VEGFR signaling pathways.

Quantitative Anticancer Activity Data:

The following table summarizes the reported cytotoxic activities of some 2-oxoquinoline derivatives against various cancer cell lines. While specific data for dimethyl derivatives is emerging, these values for related compounds highlight the potential of this chemical class.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-oxoquinoline arylaminothiazole derivative A7 | HeLa, NCI-H460, T24, SKOV3 | 4.4 - 8.7 | [10] |

| 4-Oxoquinoline-3-carboxamide derivative 16b | Gastric (ACP03) | 1.92 | [18] |

| 4-Oxoquinoline-3-carboxamide derivative 17b | Gastric (ACP03) | 5.18 | [18] |

| Quinoline-benzothiazole Schiff's base 5i | MCF7 | 10.65 | [19] |

| Quinoline-benzothiazole Schiff's base 5i | A549 | 10.89 | [19] |

Antimicrobial Activity

The quinoline core is present in several well-known antibacterial agents. Dimethyl-2-oxoquinoline-3-carbaldehyde derivatives and their Schiff base analogs have been investigated for their activity against a range of bacterial and fungal pathogens.[20][21][22][23] The mechanism of action is often attributed to the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[20]

Quantitative Antimicrobial Activity Data:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline derivative 2d | Escherichia coli | 8 | [21] |

| Quinoxaline derivative 3c | Escherichia coli | 8 | [21] |

| Quinoline-3-carbaldehyde hydrazone 3q5 | MRSA | 16 | [20] |

| Quinoline-3-carbaldehyde hydrazone 3q6 | MRSA | 16 | [20] |

| Quinoxaline derivative 5p | Staphylococcus aureus | 4 | [24] |

| Quinoxaline derivative 5p | Bacillus subtilis | 8 | [24] |

Antioxidant Activity

Some quinoline derivatives have shown potent antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[25] The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of electron-donating methyl groups on the quinoline ring may enhance this activity.

Conclusion and Future Directions

Dimethyl-2-oxoquinoline-3-carbaldehydes represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive targets for further investigation. Future research should focus on the synthesis of a broader library of dimethyl-substituted analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing the most promising candidates toward clinical development. The continued exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijsr.net [ijsr.net]

- 5. chemijournal.com [chemijournal.com]

- 6. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpbs.com [ijpbs.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandf.figshare.com [tandf.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajgreenchem.com [ajgreenchem.com]

- 20. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of C12H11NO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of prominent chemical compounds with the formula C12H11NO2. The focus of this document is on Carbaryl, a widely known insecticide and the most significant isomer of this chemical formula. This paper will detail its discovery, synthesis protocols, and mechanism of action.

Introduction to C12H11NO2 Isomers

The chemical formula C12H11NO2 represents a variety of structural isomers. However, the most commercially and historically significant compound with this formula is Carbaryl. This guide will primarily focus on Carbaryl, with a brief mention of other potential isomers for which limited information is available.

Carbaryl: A Prominent C12H11NO2 Isomer

Carbaryl, or 1-naphthyl methylcarbamate, is a carbamate insecticide that has been in use since its discovery.[1][2] It is a white crystalline solid.[1][2]

Discovery and History

Carbaryl was discovered and introduced commercially in 1958 by Union Carbide.[1][2] It was marketed under the brand name Sevin and became one of the most widely used insecticides for agricultural and domestic purposes.[2][3] The development of carbamate insecticides like Carbaryl was considered a significant advancement in pesticide technology as they are less persistent in the environment compared to chlorinated pesticides.[2]

Synthesis of Carbaryl

There are two primary industrial methods for the synthesis of Carbaryl. Both methods utilize 1-naphthol as a starting material.

Table 1: Quantitative Data for Carbaryl Synthesis

| Synthesis Route | Key Reactants | Catalyst/Reagent | Temperature | Pressure | Yield | Reference |

| Methyl Isocyanate Route | 1-Naphthol, Methyl Isocyanate (MIC) | Triethylamine (catalyst) | Slightly exothermic | Atmospheric | High | [2][4] |

| Phosgene Route | 1-Naphthol, Phosgene, Methylamine | Alkaline medium | Not specified | Not specified | High | [5] |

This method involves the direct reaction of 1-naphthol with methyl isocyanate (MIC). While efficient, this process is hazardous due to the high toxicity of MIC, the chemical involved in the Bhopal disaster.[1]

Experimental Steps:

-

Dissolve 1-naphthol in a suitable dry solvent, such as diethyl ether or acetone.[4]

-

Add a catalytic amount of triethylamine.[4]

-

Slowly add methyl isocyanate to the solution. The reaction is slightly exothermic.[4]

-

The reaction mixture is stirred, and the product, Carbaryl, precipitates out of the solution.

-

The Carbaryl precipitate is then filtered, washed, and dried.

This alternative synthesis route avoids the direct use of methyl isocyanate, making it a safer, albeit potentially more costly, process.[1]

Experimental Steps:

-

Treat 1-naphthol with an excess of phosgene in an alkaline medium to produce 1-naphthyl chloroformate.[1][5]

-

The resulting 1-naphthyl chloroformate is then reacted with methylamine.[1][5]

-

This reaction yields Carbaryl and hydrochloric acid, which is neutralized by the alkaline conditions.

-

The product is then isolated and purified.

Signaling Pathway: Cholinesterase Inhibition

Carbaryl functions as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it breaks down the neurotransmitter acetylcholine.

By inhibiting AChE, Carbaryl causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect.[6] The inhibition is reversible, which generally makes carbamates less toxic to vertebrates than organophosphates, which cause irreversible inhibition.[1]

Experimental Workflow Diagrams

The following diagrams illustrate the laboratory workflows for the two primary synthesis routes of Carbaryl.

Other Potential Isomers of C12H11NO2

While Carbaryl is the most prominent isomer, other compounds with the formula C12H11NO2 exist. However, detailed information regarding their synthesis and discovery is less readily available in scientific literature. One such example that was investigated, N-acetyl-1-naphthylamine, was found to have the chemical formula C12H11NO and is therefore not a true isomer.

Conclusion

This technical guide has provided a detailed overview of the synthesis and discovery of Carbaryl, a key isomer of C12H11NO2. The document has outlined the historical context of its discovery by Union Carbide, detailed two primary synthesis protocols, and presented quantitative data in a structured format. Furthermore, the mechanism of action of Carbaryl as a cholinesterase inhibitor has been described and visualized. The provided experimental workflows offer a clear, step-by-step representation of the synthesis processes. While other isomers of C12H11NO2 may exist, Carbaryl remains the most well-documented and industrially significant compound with this chemical formula.

References

- 1. ERIC - EJ303472 - Synthesis and Testing of the Insecticide Carbaryl: A Laboratory Experiment., Journal of Chemical Education, 1984 [eric.ed.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-naphthylacetamide [sitem.herts.ac.uk]

- 5. youtube.com [youtube.com]

- 6. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety, handling, and MSDS for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Technical Guide: 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

An In-depth Overview for Researchers and Drug Development Professionals

Chemical Identity and Properties

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinolinone derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] Its chemical structure features a bicyclic quinolinone core with methyl and aldehyde functional groups, which dictate its reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 101382-53-0 | [3] |

| Molecular Formula | C₁₁H₉NO₂ | [3] |

| Molecular Weight | 187.19 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | >250 °C | [3] |

| Boiling Point | 430.2±45.0 °C (Predicted) | [3] |

| Density | 1.309±0.06 g/cm³ (Predicted) | [3] |

| pKa | 10.83±0.70 (Predicted) | [3] |

| Storage | 2-8°C, stored under nitrogen | [3] |

Safety and Handling

While a specific MSDS for this exact compound is not available, data from analogous quinoline and aldehyde-containing compounds suggest a consistent set of hazards and necessary precautions.[4][5][6]

Hazard Identification

Based on its chemical class, the compound should be treated as potentially hazardous.

-

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is critical when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[6][7]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][7] Avoid all personal contact.[8]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[6] Avoid breathing dust.[4][5]

-

-

Handling:

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[4][5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][10] For long-term stability, store refrigerated (2-8°C) under a nitrogen atmosphere.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

Experimental Protocols

This compound is primarily used as a precursor in organic synthesis. The following protocols are based on published literature.[1][11]

Synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

The synthesis of the title compound can be achieved via a Vilsmeier-Haack-Arnold condensation reaction.[11]

-

Reactants: Acetanilide derivatives, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

-

Procedure:

-

The Vilsmeier-Haack-Arnold condensation of an appropriate acetanilide derivative with DMF in the presence of POCl₃ affords the corresponding 2-chloroquinoline-3-carbaldehyde derivative.

-

Subsequent hydrolysis of the chloro-intermediate using an acid (e.g., 70% acetic acid aqueous solution) yields the desired 2-oxo-quinoline product.[11]

-

Use in Thiosemicarbazone Synthesis

The aldehyde functional group is readily condensed with thiosemicarbazides to form thiosemicarbazones, which are investigated for their biological activities.[1]

-

Reactants: 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, Thiosemicarbazide (or a substituted derivative), Methanol.

-

Procedure:

-

Dissolve Thiosemicarbazide (0.01 mol) in warm methanol (50 mL).

-

Add the thiosemicarbazide solution to a methanol solution (50 mL) containing 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 0.01 mol, assuming the 6-methyl analog is representative).[1]

-

Reflux the mixture for one hour. A precipitate should form during this time.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product, wash it with methanol, and dry it under a vacuum.[1]

-

| Product Example (6-Methyl Analog) | Yield | Melting Point |

| H₂L1 (from Thiosemicarbazide) | 90% | 248–250 °C |

| H₂L2 (from 4-methyl-3-thiosemicarbazide) | 84% | 261–263 °C |

| Data derived from the synthesis using the 6-methyl analog, which is structurally very similar.[1] |

Workflow and Pathway Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for using the title compound as an intermediate for creating biologically active thiosemicarbazone derivatives.

Caption: Synthetic workflow from the title compound to its thiosemicarbazone derivatives for biological evaluation.

Logical Relationship for Safety Handling

This diagram outlines the logical flow for ensuring safe handling of the chemical in a laboratory setting.

Caption: Decision and action workflow for the safe handling of laboratory chemicals.

Biological Activity and Applications

Derivatives of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, particularly its thiosemicarbazone complexes, have been investigated for their potential in drug development. Studies on copper(II) complexes of similar 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones have shown high cytotoxicity against human tumor cells and 3D spheroids.[1][2][12] These complexes demonstrated selectivity for cancerous cell lines over non-cancerous ones and were capable of overcoming cisplatin resistance, highlighting the therapeutic potential of this chemical scaffold.[12] The broader class of quinolinone derivatives is known for a wide range of biological activities, including antioxidant and antimicrobial properties.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [amp.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Profile of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on presenting a generalized solubility profile based on structurally similar quinoline derivatives, along with a detailed experimental protocol for determining its solubility in various common laboratory solvents. A thorough understanding of a compound's solubility is fundamental for applications in drug discovery, chemical synthesis, and formulation development.

Introduction to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative of interest in medicinal chemistry. The quinoline scaffold is a key feature in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antimalarial activities.[1][2] The solubility of such compounds is a critical physicochemical property that influences their biological activity and formulation possibilities. The structure of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, with its quinolone core, methyl groups, and a carbaldehyde group, suggests a nuanced solubility profile that is dependent on the nature of the solvent.

Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like." Based on the molecular structure of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, the following general predictions can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the oxygen and nitrogen atoms allows for hydrogen bond acceptance, suggesting potential solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The overall polarity of the molecule should favor solubility in polar aprotic solvents.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): The hydrophobic quinoline core and methyl groups may allow for some degree of solubility, but the polar oxo and carbaldehyde groups will likely limit extensive dissolution in nonpolar solvents.

-

Aqueous Solubility: The low aqueous solubility of many quinoline derivatives is often attributed to the hydrophobic nature of the bicyclic aromatic system and strong intermolecular forces in the crystal lattice.[4] Adjusting the pH of aqueous solutions can influence the solubility of quinoline compounds, as they are typically weak bases.[1][4]

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[5] Therefore, the following table is provided as a template for researchers to record experimentally determined solubility values in a variety of common laboratory solvents.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Dichloromethane (DCM) | Halogenated | 25 | ||

| Chloroform | Halogenated | 25 | ||

| Ethyl Acetate | Ester | 25 | ||

| Toluene | Aromatic Hydrocarbon | 25 | ||

| Hexanes | Aliphatic Hydrocarbon | 25 |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[5]

4.1. Materials and Equipment

-

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of the test compound.

-

Dissolve it in a known volume of the chosen solvent to prepare a stock solution of a known concentration.[5]

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.[5]

-

-

Sample Preparation for Solubility Measurement:

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[4]

-

-

Construction of Calibration Curve and Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.[5]

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[5]

-

Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.[5]

-

4.3. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of compound solubility.

Potential Biological Mechanisms of Action

While specific signaling pathways for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are not detailed in the available literature, derivatives of the structurally similar 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been investigated for their biological activities. These studies provide insights into potential mechanisms of action.

Derivatives of this quinoline carbaldehyde have shown potential as anticancer and antimicrobial agents.[2] Some proposed mechanisms include:

-

DNA Intercalation: The planar aromatic structure of the quinoline ring can intercalate between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to cytotoxicity in cancer cells.[2]

-

Enzyme Inhibition: These compounds can interact with the active sites of various enzymes, leading to either competitive or non-competitive inhibition and disrupting cellular metabolic pathways.[2]

-

Inhibition of Bacterial Cell Wall Synthesis: In the context of antimicrobial activity, these compounds may interfere with the synthesis of the bacterial cell wall, a mechanism common to many antibiotics.[2]

5.1. Diagram of Potential Mechanisms of Action

Caption: Potential mechanisms of action for quinoline derivatives.

References

Potential biological activities of quinolinone derivatives